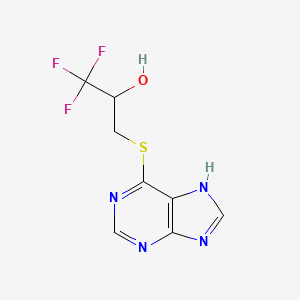
1,1,1-trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol is a chemical compound characterized by the presence of trifluoromethyl, purinyl, and sulfanyl groups attached to a propanol backbone
准备方法
The synthesis of 1,1,1-trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution of a halogenated precursor with a purinyl thiol, followed by reduction and fluorination steps. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1,1,1-Trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the purinyl or propanol moieties using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1,1,1-Trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its purinyl group, which is structurally similar to nucleotides.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism by which 1,1,1-trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The purinyl group can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby modulating their activity.
相似化合物的比较
1,1,1-Trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol can be compared with similar compounds such as:
1,1,1-Trifluoro-2-(9H-purin-6-ylsulfanyl)ethanol: This compound has a shorter carbon chain, which may affect its reactivity and biological activity.
1,1,1-Trifluoro-3-(9H-purin-6-ylsulfanyl)butanol: With a longer carbon chain, this compound may exhibit different physicochemical properties and applications.
1,1,1-Trifluoro-3-(9H-purin-6-ylsulfanyl)-2-methanol: The presence of a methanol group instead of propanol can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1,1,1-trifluoro-3-(7H-purin-6-ylsulfanyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4OS/c9-8(10,11)4(16)1-17-7-5-6(13-2-12-5)14-3-15-7/h2-4,16H,1H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHPMFUSBNXYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














